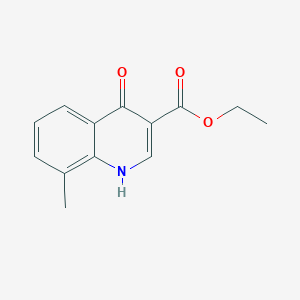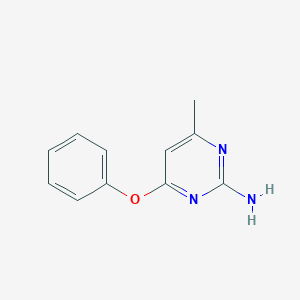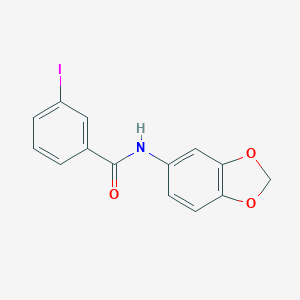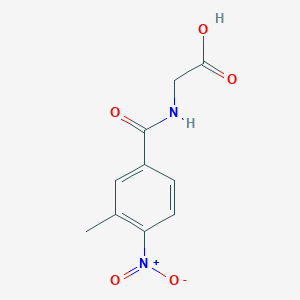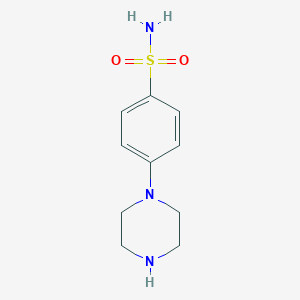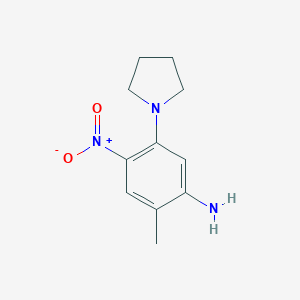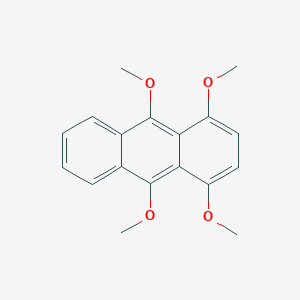
1,4,9,10-Tetramethoxyanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,9,10-Tetramethoxyanthracene (TMA) is a polycyclic aromatic hydrocarbon (PAH) compound that belongs to the anthracene family. TMA has four methoxy groups attached to the anthracene ring, making it a highly substituted compound. TMA is a fluorescent compound that has been widely used in scientific research applications due to its unique properties.
Mecanismo De Acción
1,4,9,10-Tetramethoxyanthracene is a highly substituted compound that is capable of undergoing photochemical reactions. 1,4,9,10-Tetramethoxyanthracene can absorb light in the ultraviolet and visible regions of the spectrum and can undergo intersystem crossing to form a triplet state. The triplet state of 1,4,9,10-Tetramethoxyanthracene can react with molecular oxygen to form singlet oxygen, which is a highly reactive species that can cause oxidative damage to biological molecules.
Efectos Bioquímicos Y Fisiológicos
1,4,9,10-Tetramethoxyanthracene has been shown to have a variety of biochemical and physiological effects. 1,4,9,10-Tetramethoxyanthracene has been shown to induce apoptosis in cancer cells and has been shown to inhibit the growth of cancer cells. 1,4,9,10-Tetramethoxyanthracene has been shown to have antioxidant properties and has been shown to protect against oxidative damage in biological systems. 1,4,9,10-Tetramethoxyanthracene has been shown to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4,9,10-Tetramethoxyanthracene has several advantages for use in lab experiments. 1,4,9,10-Tetramethoxyanthracene is a highly fluorescent compound that can be easily detected and quantified. 1,4,9,10-Tetramethoxyanthracene is a stable compound that can be stored for long periods of time without degradation. 1,4,9,10-Tetramethoxyanthracene is a versatile compound that can be used in a variety of scientific research applications.
However, 1,4,9,10-Tetramethoxyanthracene also has some limitations for use in lab experiments. 1,4,9,10-Tetramethoxyanthracene is a highly substituted compound that can be difficult to synthesize. 1,4,9,10-Tetramethoxyanthracene can be toxic to biological systems at high concentrations. 1,4,9,10-Tetramethoxyanthracene can also undergo photochemical reactions that can interfere with biological assays.
Direcciones Futuras
There are several future directions for the use of 1,4,9,10-Tetramethoxyanthracene in scientific research. 1,4,9,10-Tetramethoxyanthracene can be used as a fluorescent probe for the detection of reactive oxygen species in biological systems. 1,4,9,10-Tetramethoxyanthracene can be used as a photosensitizer in photodynamic therapy for the treatment of cancer. 1,4,9,10-Tetramethoxyanthracene can be used in the study of protein aggregation and the formation of amyloid fibrils. 1,4,9,10-Tetramethoxyanthracene can also be used in the development of new antioxidant and anti-inflammatory compounds.
Conclusion:
In conclusion, 1,4,9,10-Tetramethoxyanthracene is a highly substituted compound that has been widely used in scientific research applications. 1,4,9,10-Tetramethoxyanthracene has unique fluorescent properties that make it a valuable tool for the detection of reactive oxygen species and the study of protein aggregation. 1,4,9,10-Tetramethoxyanthracene has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the use of 1,4,9,10-Tetramethoxyanthracene in scientific research, including the development of new antioxidant and anti-inflammatory compounds.
Métodos De Síntesis
1,4,9,10-Tetramethoxyanthracene can be synthesized using a variety of methods, including the Pechmann condensation reaction, Friedel-Crafts acylation reaction, and the Wurster's Blue reaction. The Pechmann condensation reaction involves the reaction of resorcinol with an aldehyde in the presence of a Lewis acid catalyst to form 1,4,9,10-Tetramethoxyanthracene. The Friedel-Crafts acylation reaction involves the reaction of anthracene with an acid chloride in the presence of a Lewis acid catalyst to form 1,4,9,10-Tetramethoxyanthracene. The Wurster's Blue reaction involves the reaction of anthraquinone with dimethyl sulfate in the presence of an alkali to form 1,4,9,10-Tetramethoxyanthracene.
Aplicaciones Científicas De Investigación
1,4,9,10-Tetramethoxyanthracene has been widely used in scientific research applications due to its unique fluorescent properties. 1,4,9,10-Tetramethoxyanthracene has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) and singlet oxygen. 1,4,9,10-Tetramethoxyanthracene has also been used as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer. 1,4,9,10-Tetramethoxyanthracene has been used as a fluorescent probe for the detection of amyloid fibrils and has been used in the study of protein aggregation.
Propiedades
Número CAS |
106752-92-5 |
|---|---|
Nombre del producto |
1,4,9,10-Tetramethoxyanthracene |
Fórmula molecular |
C18H18O4 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
1,4,9,10-tetramethoxyanthracene |
InChI |
InChI=1S/C18H18O4/c1-19-13-9-10-14(20-2)16-15(13)17(21-3)11-7-5-6-8-12(11)18(16)22-4/h5-10H,1-4H3 |
Clave InChI |
ZGXOFFYTQJJDIN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=C(C3=CC=CC=C3C(=C12)OC)OC)OC |
SMILES canónico |
COC1=CC=C(C2=C(C3=CC=CC=C3C(=C12)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




